![molecular formula C17H20O3 B12623838 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene CAS No. 919355-95-6](/img/structure/B12623838.png)
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is an organic compound with the molecular formula C16H20O3. It is a derivative of benzene, featuring three methoxy groups and a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene typically involves the methylation of 1,2,3-trihydroxy-5-[(4-methylphenyl)methyl]benzene. This process can be achieved using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzaldehyde or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzoic acid.
Reduction: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]cyclohexane.
Substitution: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]nitrobenzene or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]halobenzene.
Applications De Recherche Scientifique
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the 4-methylphenylmethyl group, making it less complex.
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but with a methyl group instead of the 4-methylphenylmethyl group.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a propenyl group instead of the 4-methylphenylmethyl group.
Uniqueness
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
919355-95-6 |
|---|---|
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O3/c1-12-5-7-13(8-6-12)9-14-10-15(18-2)17(20-4)16(11-14)19-3/h5-8,10-11H,9H2,1-4H3 |
Clé InChI |
VZQFHNJGHUPGJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)
![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)
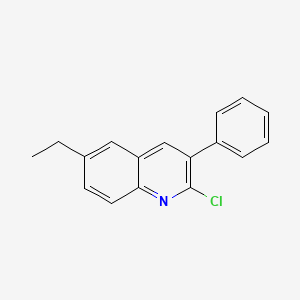

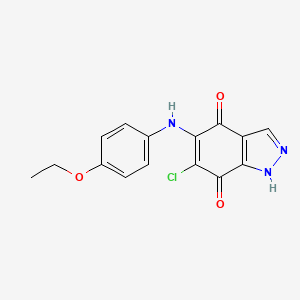
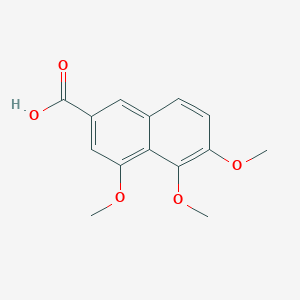

![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)

![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
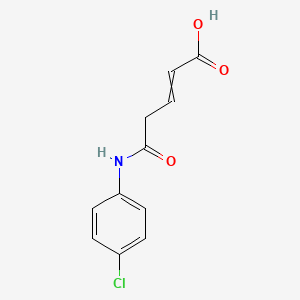
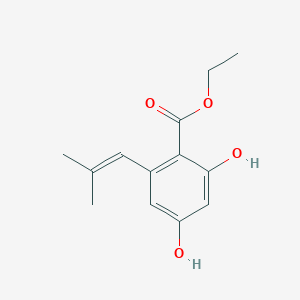
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
